molecular formula C14H19Cl2N3 B1471182 2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride CAS No. 1803592-92-8

2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No.: B1471182
CAS No.: 1803592-92-8
M. Wt: 300.2 g/mol
InChI Key: BJBCFKXOPUJUOW-UHFFFAOYSA-N
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Description

2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride is a useful research compound. Its molecular formula is C14H19Cl2N3 and its molecular weight is 300.2 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its selective interaction with opioid receptors, particularly the delta-opioid receptors. This compound's unique structure, featuring a piperidine ring substituted with a 4-phenyl-1H-imidazole moiety, positions it as a promising candidate for therapeutic applications in anxiety and depression management.

The chemical formula for this compound is C15H21Cl2N3C_{15}H_{21}Cl_2N_3. It exists as a dihydrochloride salt, which enhances its solubility and stability in biological systems. The synthesis typically involves multi-step organic reactions, including the condensation of 4-phenylimidazole with piperidine under acidic conditions followed by purification methods such as recrystallization or chromatography.

The primary mechanism of action for this compound is its role as an agonist for delta-opioid receptors. This selectivity is crucial as it minimizes the side effects commonly associated with non-selective opioid receptor agonists. The compound exhibits a high binding affinity for delta-opioid receptors, with studies reporting Ki values as low as 18 nM and EC50 values around 14 nM, highlighting its potential efficacy .

1. Anxiolytic and Antidepressant Effects

Research indicates that derivatives of this compound can produce anxiolytic and antidepressant-like effects in animal models. For instance, studies using the mouse neonatal ultrasonic vocalization test and the tail suspension test demonstrated significant reductions in anxiety and depressive behaviors following administration of the compound .

2. Interaction with Neurotransmitter Systems

The biological activity is believed to arise from modulation of neurotransmitter systems involved in mood regulation. This includes interactions with serotonin and norepinephrine pathways, which are critical in managing anxiety and depression.

3. Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds based on their biological activities:

Compound NameStructural FeaturesUnique AspectsAffinity (Ki)
4-Phenyl-4-(1H-imidazol-2-yl)-piperidineSimilar imidazole-piperidine structureSelective agonism at opioid receptors18 nM
2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochlorideMethyl substitution on phenyl groupAltered biological activity profilesNot specified
2-(1H-benzimidazol-2-yl)piperidineBenzimidazole instead of imidazoleDifferent receptor interaction dynamicsNot specified

This table illustrates how variations in structure can lead to differences in binding affinity and biological activity.

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Study on Anxiety Models : In a controlled study using the mouse model, administration of this compound resulted in a significant decrease in anxiety-related behaviors compared to control groups, suggesting its potential use as an anxiolytic agent .
  • Antidepressant Activity : Another study evaluated the antidepressant-like effects through behavioral tests, confirming that this compound could effectively reduce depressive symptoms in treated subjects, further supporting its therapeutic potential .
  • Opioid Receptor Binding Studies : Binding affinity studies demonstrated that the compound selectively binds to delta-opioid receptors with minimal interaction at mu and kappa receptors, indicating a favorable profile for reducing side effects typically associated with opioid therapies .

Properties

IUPAC Name

2-(5-phenyl-1H-imidazol-2-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.2ClH/c1-2-6-11(7-3-1)13-10-16-14(17-13)12-8-4-5-9-15-12;;/h1-3,6-7,10,12,15H,4-5,8-9H2,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBCFKXOPUJUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=C(N2)C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride
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2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride
Reactant of Route 3
2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride
Reactant of Route 4
2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride
Reactant of Route 5
2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride
Reactant of Route 6
2-(4-phenyl-1H-imidazol-2-yl)piperidine dihydrochloride

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